3,4-dihydroisoquinolin-2(1H)-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines isoquinoline and pyrazolopyrimidine moieties, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE typically involves multi-step reactions. One common method includes the condensation of appropriate isoquinoline derivatives with pyrazolopyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent anticancer activity.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(PYRAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE stands out due to its unique combination of isoquinoline and pyrazolopyrimidine moieties, which confer distinct biological activities and potential for therapeutic applications .
Properties
Molecular Formula |
C16H14N4O |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone |
InChI |
InChI=1S/C16H14N4O/c21-16(14-10-15-17-7-3-8-20(15)18-14)19-9-6-12-4-1-2-5-13(12)11-19/h1-5,7-8,10H,6,9,11H2 |
InChI Key |
VKGFKRZCUHUKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN4C=CC=NC4=C3 |
Origin of Product |
United States |
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